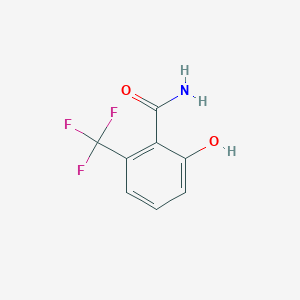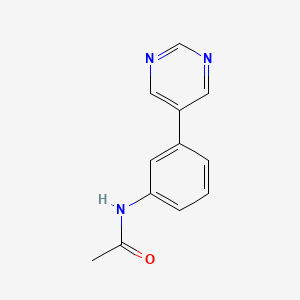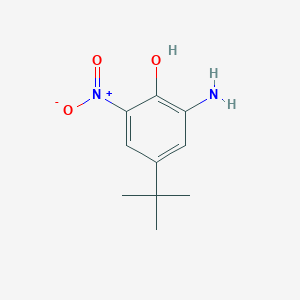
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the family of isoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitro group and a pyridinylmethyl group in its structure makes it a unique compound with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction is usually carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to bind to the dopamine receptor D2, where it acts as an antagonist. This binding inhibits the receptor’s activity, which can lead to various pharmacological effects, such as antipsychotic activity . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Comparación Con Compuestos Similares
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione can be compared with other isoindoline derivatives, such as:
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: Known for its potential as an anticancer agent.
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Investigated for its cytotoxic effects on cancer cells.
N-Substituted isoindoline-1,3-dione derivatives: Studied for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate the dopamine receptor D2 and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Propiedades
Número CAS |
152265-43-5 |
|---|---|
Fórmula molecular |
C14H9N3O4 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
4-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9N3O4/c18-13-10-4-1-5-11(17(20)21)12(10)14(19)16(13)8-9-3-2-6-15-7-9/h1-7H,8H2 |
Clave InChI |
XVBVPXQEMMWLKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC3=CN=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2-Methylpyrimidin-4-YL)methylidene]hydroxylamine](/img/structure/B8776108.png)


![2-(1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione](/img/structure/B8776127.png)



